molecular formula C11H19NO4 B613731 (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid CAS No. 166170-15-6

(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B613731
CAS No.: 166170-15-6
M. Wt: 229,27 g/mole
InChI Key: YQXRKJHVAUKXRN-LLVKDONJSA-N
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Description

“®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid” is a compound that is related to "®-2-((tert-Butoxycarbonyl)amino)butanoic acid" . The tert-butoxycarbonyl group (also known as Boc group) is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds with the tert-butoxycarbonyl group can be achieved through various methods. One method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Another method involves high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .


Molecular Structure Analysis

The molecular structure of compounds with the tert-butoxycarbonyl group is characterized by the presence of a carbonyl group (C=O) and a tert-butyl group (C(CH3)3) attached to an oxygen atom .


Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to participate in various chemical reactions. For instance, the amine can attack a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .

Scientific Research Applications

  • Synthesis and Reduction of Ketoester : One application is in the synthesis and Ru(II)‐BINAP reduction of a ketoester derived from hydroxyproline, specifically 2(S)-(beta-tert-Butoxycarbonyl-alpha-(S)-hydroxyethyl)-4-R-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester. This compound involves the use of (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid as a starting material or intermediate in the synthesis process (King, Armstrong, & Keller, 2005).

  • Catalyzing Reactions with Dicarbonates : Another application is found in the reaction of dicarbonates with carboxylic acids catalyzed by weak Lewis acids. This process, which involves tert-butoxycarbonyl alcohol, is used for the clean synthesis of both carboxylic anhydrides and esters (Bartoli et al., 2007).

  • Scalable Synthesis of Azabicyclohexane Carboxylic Acid : The compound is used in the scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, demonstrating its role in the production of complex bicyclic structures (Gan et al., 2013).

  • Use as a Chiral Auxiliary : It also serves as a chiral auxiliary, as seen in the synthesis and first applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This highlights its importance in stereochemistry and chiral synthesis (Studer, Hintermann, & Seebach, 1995).

  • Dynamic Kinetic Resolution : Another notable use is in dynamic kinetic resolution utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. This process involves stereoselective carbon-carbon bond formation (Kubo et al., 1997).

  • Design of Angiotensinogen Transition-State Analogues : Additionally, it's used in the design of angiotensinogen transition-state analogues containing novel acids for renin inhibition, which is significant in the field of medicinal chemistry (Thaisrivongs et al., 1987).

  • Tert-Butyloxycarbonylation Reagent : The compound is involved as a tert-butyloxycarbonylation reagent for acidic substrates, highlighting its role in protecting group chemistry (Saito, Ouchi, & Takahata, 2006).

Mechanism of Action

The mechanism of action of compounds with the tert-butoxycarbonyl group often involves nucleophilic substitution reactions. A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid has been proposed and validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle .

Safety and Hazards

The safety and hazards associated with compounds with the tert-butoxycarbonyl group can also vary depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The tert-butoxycarbonyl group finds large applications in synthetic organic chemistry . Future research may focus on developing more efficient and sustainable methods for the synthesis of compounds with the tert-butoxycarbonyl group, as well as exploring new applications for these compounds in various fields of chemistry and biology.

Properties

IUPAC Name

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRKJHVAUKXRN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654643
Record name 1-(tert-Butoxycarbonyl)-2-methyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166170-15-6
Record name (R)-Boc-2-methylproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166170-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butoxycarbonyl)-2-methyl-D-proline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butoxycarbonyl)-2-methyl-D-proline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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